molecular formula C13H16O5 B158297 2,3-Dihydro-12,13-dihydroxyeuparin CAS No. 135531-75-8

2,3-Dihydro-12,13-dihydroxyeuparin

Cat. No.: B158297
CAS No.: 135531-75-8
M. Wt: 252.26 g/mol
InChI Key: SHYHWQIISKJNHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dihydro-12,13-dihydroxyeuparin typically involves the extraction and purification from natural sources. One efficient method is the high-speed counter-current chromatography (HSCCC) of ether extracts from Radix Eupatorii Chinensis . The solvent system used includes hexyl hydride, ethyl acetate, methanol, and water in a 1:2:1:2 ratio . The upper phase serves as the stationary phase, while the lower phase is the mobile phase . This method yields 12,13-dihydroxyeuparin with a purity of 96.71%, which can be further purified to 99.83% through methanol-water recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the principles of HSCCC and solvent extraction can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-12,13-dihydroxyeuparin can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The exact mechanism of action of 2,3-Dihydro-12,13-dihydroxyeuparin is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its phenolic structure suggests it may act as an antioxidant, scavenging free radicals and reducing oxidative stress . Additionally, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-(1,2-dihydroxypropan-2-yl)-6-hydroxy-2,3-dihydro-1-benzofuran-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-7(15)9-3-8-4-12(13(2,17)6-14)18-11(8)5-10(9)16/h3,5,12,14,16-17H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYHWQIISKJNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)CC(O2)C(C)(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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